

Ischemin sodium as a tool compound for bromodomain research

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Compound of Interest		
Compound Name:	Ischemin sodium	
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Ischemin Sodium: A Tool Compound for Bromodomain Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemin is a cell-permeable biarylazo compound that acts as a modest inhibitor of the CREB-binding protein (CBP) bromodomain. It serves as a valuable tool for investigating the role of CBP bromodomains in gene transcription and cellular processes. Ischemin has been shown to inhibit the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity. These application notes provide a summary of Ischemin's biochemical and cellular activities, along with detailed protocols for its use in bromodomain research.

Biochemical and Cellular Activity

Ischemin targets the acetyl-lysine binding pocket of the CBP bromodomain. Its inhibitory activity has been characterized in various biochemical and cellular assays.



Parameter	Value	Assay Type	Target
Binding Affinity (Kd)	19 μΜ	Biochemical	CBP Bromodomain
IC50	5 μΜ	Cell-based	p53-induced p21 activation

Table 1: Quantitative data for Ischemin's inhibitory activity.

Selectivity Profile

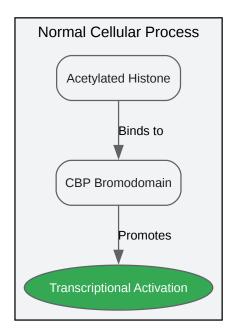
Ischemin has demonstrated modest selectivity for the CBP bromodomain over the first bromodomain of BRD4 (BRD4(1)). A comprehensive selectivity profile across a broader range of bromodomain families is not extensively documented in the public domain. Researchers should exercise caution and perform appropriate counter-screening when interpreting results from cellular assays.

Mechanism of Action

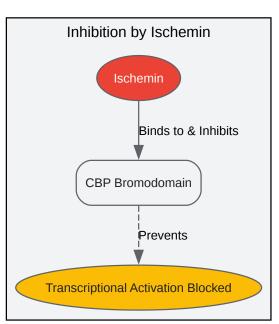
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The CBP bromodomain is a key component of the CBP/p300 coactivator complex, which is involved in the transcriptional activation of numerous genes, including those regulated by the tumor suppressor protein p53.

Ischemin acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP bromodomain. By occupying this site, Ischemin prevents the recruitment of CBP to acetylated histones and other acetylated proteins, such as p53. This disruption of protein-protein interactions leads to a downstream modulation of gene expression. A key demonstrated effect of Ischemin is the inhibition of p53-induced activation of its target gene, p21.





Mechanism of Action of Ischemin



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Mechanism of Ischemin as a CBP bromodomain inhibitor.

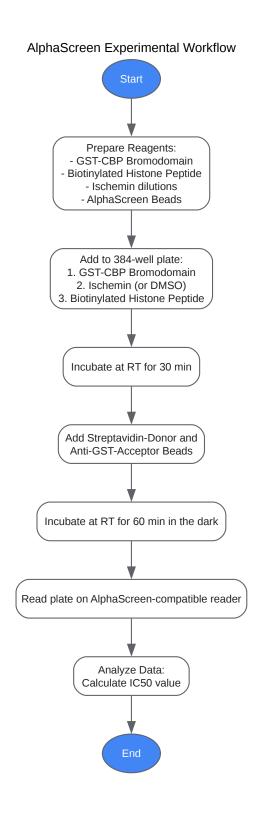
Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Ischemin.

Biochemical Assay: AlphaScreen for CBP Bromodomain Inhibition

This protocol describes a competitive binding assay to determine the IC50 of Ischemin for the CBP bromodomain using AlphaScreen technology.





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Workflow for the AlphaScreen-based inhibition assay.



Materials:

- GST-tagged human CBP bromodomain (e.g., BPS Bioscience, Cat. No. 31128)
- Biotinylated histone H4 acetylated peptide (e.g., Anaspec)
- **Ischemin sodium** salt (e.g., Tocris, Cat. No. 4663)
- AlphaScreen GST Detection Kit (PerkinElmer, Cat. No. 6760603)
- 384-well white microplates (e.g., Corning)
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

Procedure:

- Prepare Ischemin dilutions: Prepare a serial dilution of Ischemin in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Prepare protein and peptide solutions: Dilute the GST-CBP bromodomain and biotinylated histone peptide in Assay Buffer to the desired concentrations, as determined by optimization experiments (typically in the low nanomolar range).
- Assay Assembly:
 - \circ Add 5 μL of the Ischemin dilution or DMSO (for control wells) to the wells of the 384-well plate.
 - \circ Add 5 μ L of the diluted GST-CBP bromodomain solution to all wells.
 - Add 5 μL of the diluted biotinylated histone peptide solution to all wells.
- Incubation: Gently mix the plate and incubate at room temperature for 30 minutes.
- Bead Addition: Prepare a mixture of AlphaScreen Streptavidin-Donor beads and anti-GST-Acceptor beads in the dark according to the manufacturer's instructions. Add 10 μL of the bead mixture to each well.

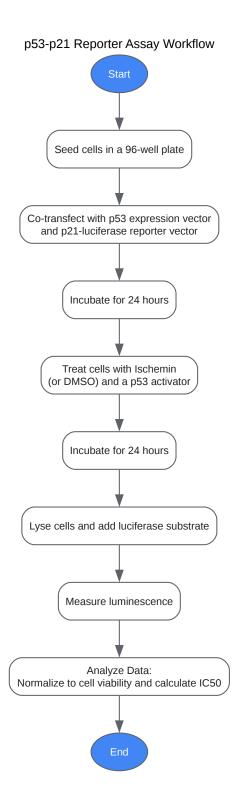


- Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.
- Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the Ischemin concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: p53-p21 Luciferase Reporter Gene Assay

This protocol describes how to measure the inhibitory effect of Ischemin on p53-mediated transcription of a p21-promoter-driven luciferase reporter gene.





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Workflow for the p53-p21 luciferase reporter gene assay.



Materials:

- Human cell line (e.g., HCT116 or U2OS)
- p53 expression vector (optional, if the cell line does not have sufficient endogenous p53 activity)
- p21 promoter-luciferase reporter vector (e.g., p21-Luc)
- Transfection reagent (e.g., Lipofectamine 3000)
- p53 activator (e.g., Nutlin-3a or Doxorubicin)
- Ischemin sodium salt
- Luciferase assay system (e.g., Promega Bright-Glo™)
- 96-well white, clear-bottom tissue culture plates

Procedure:

- Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect
 the cells with the p21 promoter-luciferase reporter vector and, if necessary, the p53
 expression vector. A co-transfected Renilla luciferase vector can be used for normalization
 of transfection efficiency.
 - Incubate the cells for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of Ischemin in cell culture medium.
 - Remove the transfection medium and add the Ischemin dilutions to the cells.



- Add the p53 activator (e.g., Nutlin-3a at 10 μM) to all wells except the negative control.
- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay:
 - Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay system.
 - Add the luciferase substrate to the cell lysate.
 - Measure the luminescence using a microplate luminometer.
- Data Analysis:
 - If a Renilla luciferase vector was used, normalize the firefly luciferase signal to the Renilla luciferase signal.
 - Plot the normalized luciferase activity against the logarithm of the Ischemin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - It is recommended to perform a parallel cell viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compound.

Conclusion

Ischemin is a useful tool compound for the initial exploration of CBP bromodomain function. Its modest potency and selectivity necessitate careful experimental design and data interpretation. For more definitive studies, more potent and selective CBP/p300 inhibitors such as SGC-CBP30 or I-CBP112 may be more appropriate. Nevertheless, Ischemin provides a valuable starting point for researchers entering the field of bromodomain research and can be used to probe the biological consequences of CBP bromodomain inhibition in various cellular contexts.

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